molecular formula C12H15ClFN3 B12228735 N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12228735
M. Wt: 255.72 g/mol
InChI Key: XSIGYVXWPVYZHH-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry and chemical biology research . The 1H-pyrazole structure is a privileged motif found in molecules with a wide range of biological activities. This particular analog is functionalized with a 2,4-dimethyl substitution pattern on the pyrazole ring and an N-[(3-fluorophenyl)methyl] side chain. The incorporation of a fluorine atom on the benzyl group is a common strategy in lead optimization, as it can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby making it a valuable probe for structure-activity relationship (SAR) studies . The compound is provided as the hydrochloride salt to enhance its stability and solubility in various biological assay matrices. As a research tool, it holds potential for investigation in the development of kinase inhibitors, given the established role of pyrazole-derived compounds in this field . Its specific research applications are focused on exploratory biology and hit-to-lead optimization campaigns in drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(2)12(9)14-8-10-4-3-5-11(13)6-10;/h3-7,14H,8H2,1-2H3;1H

InChI Key

XSIGYVXWPVYZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the 2,4-dimethylpyrazole core. A common approach involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For example, reacting pentane-2,4-dione with methylhydrazine under acidic conditions yields 2,4-dimethylpyrazole. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. Temperature control (80–100°C) and catalytic acetic acid are critical to achieving yields exceeding 85%.

Alkylation with 3-Fluorobenzyl Halides

The 3-amino group undergoes alkylation with 3-fluorobenzyl chloride or bromide. This step typically employs a two-phase system, such as dichloromethane-water, with sodium hydroxide as a base to deprotonate the amine and facilitate nucleophilic substitution. Stirring at 40–50°C for 12–24 hours achieves optimal conversion, with yields ranging from 70–80%. The reaction mechanism involves an SN2 displacement, where the amine attacks the electrophilic benzyl carbon, displacing the halide.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like ethanol or acetone. Slow addition of HCl gas or concentrated aqueous HCl to a cooled (0–5°C) solution of the free base precipitates the salt, which is isolated via filtration and recrystallized from ethanol/water mixtures. This step enhances the compound’s stability and aqueous solubility, critical for pharmaceutical formulations.

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature. For alkylation, polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but may increase side products. A study comparing DMF and dichloromethane found that the latter reduced undesired dialkylation by 30%. Similarly, maintaining temperatures below 50°C during nitration prevents oxidative decomposition of the pyrazole ring.

Catalytic Approaches

The use of phase-transfer catalysts (PTCs) in alkylation steps significantly improves efficiency. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the benzyl halide into the aqueous phase, increasing the reaction rate by 40%. Additionally, microwave-assisted synthesis has been explored for cyclocondensation, reducing reaction times from hours to minutes while maintaining yields above 80%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The structure of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is verified using:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 6.90–7.30 (m, 4H, Ar-H), 8.10 (s, 1H, NH₂⁺).
    • ¹³C NMR: Peaks at 155.2 ppm (C-F) and 148.5 ppm (pyrazole C-3) confirm functionalization.
  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 273.74 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅FN₃·HCl.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is used to assess purity. Optimized mobile phases (acetonitrile:water with 0.1% trifluoroacetic acid) achieve baseline separation, with purity typically exceeding 98%.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Reaction Time Key Advantage
Classical Alkylation 70–75 24 h Low cost, scalability
Microwave-Assisted 80–85 15 min Rapid, energy-efficient
Catalytic (TBAB) 85–90 12 h High selectivity

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation at the pyrazole’s 3-amino group is a common side reaction. This is mitigated by using a 1:1 molar ratio of 3-fluorobenzyl halide to the amine and maintaining stoichiometric control. Additionally, fractional crystallization effectively removes dialkylated impurities.

Moisture Sensitivity

The free base is hygroscopic, complicating handling. Conducting alkylation and salt formation under inert atmospheres (N₂ or Ar) minimizes hydrolysis and ensures product stability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H15ClFN3C_{12}H_{15}ClFN_3 and a molecular weight of approximately 255.72 g/mol. Its structure features a pyrazole ring substituted with a 3-fluorobenzyl group, which contributes to its distinctive chemical properties and biological activities.

Antimicrobial Properties

Research indicates that N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). In vitro studies demonstrated that it inhibits cell proliferation with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of pyrazole derivatives, including this compound. These compounds were tested in animal models for their ability to prevent seizures, showing promising results comparable to existing anticonvulsant medications .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the fluorobenzyl group. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound, researchers treated MCF7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations (IC50 = 5 µM) after 48 hours .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 20 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioavailability : The target compound’s lower molecular weight (255.75 g/mol ) and hydrochloride salt suggest favorable solubility for oral administration compared to larger analogs like GW583340 .
  • Target Selectivity : The 2,4-dimethylpyrazole core may offer selectivity for enzymes or receptors sensitive to steric effects, whereas piperidine or quinazoline derivatives (e.g., GW583340) target larger kinase domains .
  • Metabolic Stability : Fluorine at the 3-position on the phenyl ring reduces cytochrome P450-mediated metabolism, a feature shared with pexidartinib’s trifluoromethyl group .

Biological Activity

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound from the pyrazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H15ClFN3
  • Molecular Weight : 255.72 g/mol
  • Structure : It features a five-membered pyrazole ring with a 3-fluorobenzyl group, contributing to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 μg/mL
Pseudomonas aeruginosa1.0 μg/mL

The compound's mechanism likely involves inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to bactericidal effects .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties across several cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa12.50Induction of apoptosis
A54926.00Inhibition of cell proliferation
MCF70.01CDK2 inhibition

The compound has shown potential in inducing apoptosis and inhibiting tumor growth through various pathways, including cell cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Receptor Modulation : It could also interact with cellular receptors that regulate growth and survival signals in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • Antimicrobial Study : A comprehensive study tested multiple pyrazole derivatives, including this compound, revealing its superior activity against resistant strains of bacteria .
  • Cancer Cell Line Evaluation : Research demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, with particular efficacy noted in MCF7 cells due to its ability to inhibit CDK2 activity .

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